molecular formula C6H7BFNO2 B1287921 2-Amino-5-fluorophenylboronic acid CAS No. 1040400-87-0

2-Amino-5-fluorophenylboronic acid

Cat. No.: B1287921
CAS No.: 1040400-87-0
M. Wt: 154.94 g/mol
InChI Key: ISZXCHNOGDNZSI-UHFFFAOYSA-N
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Description

2-Amino-5-fluorophenylboronic acid is an organic compound with the molecular formula C6H7BFNO2. It is a boronic acid derivative that contains both an amino group and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluorophenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for constructing carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst. The general reaction conditions include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K2CO3), and organic solvent (e.g., ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

Scientific Research Applications

2-Amino-5-fluorophenylboronic acid is utilized in various scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and natural products.

    Medicinal Chemistry: Potential candidate for drug discovery due to its unique chemical structure and biological activity. Studies have shown its derivatives exhibit antiproliferative, antimalarial, and antibacterial activities.

    Material Science: Used in the synthesis of functional materials, including polymers and catalysts.

    Biological Research: Investigated for its potential as an enzyme inhibitor and in the development of diagnostic tools.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid and amino groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-Amino-5-fluorophenylboronic acid can be compared with other similar compounds such as:

  • 2-Amino-4-fluorophenylboronic acid
  • 2-Amino-6-fluorophenylboronic acid
  • 2-Amino-5-chlorophenylboronic acid

Uniqueness

The presence of both an amino group and a fluorophenyl group in this compound provides unique reactivity and binding properties compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, while the amino group allows for further functionalization and biological activity.

Properties

IUPAC Name

(2-amino-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZXCHNOGDNZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590559
Record name (2-Amino-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040400-87-0
Record name (2-Amino-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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